molecular formula C19H29N3O5S B11129183 2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide

2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B11129183
M. Wt: 411.5 g/mol
InChI Key: MHJYAEYXMPTHQI-UHFFFAOYSA-N
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Description

2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrrolidine and morpholine derivatives. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Coupling with Phenoxy and Acetamide Groups: The final steps involve coupling reactions to attach the phenoxy and acetamide groups to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[2-(PIPERIDIN-4-YL)ETHYL]ACETAMIDE
  • 2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[2-(PYRROLIDIN-4-YL)ETHYL]ACETAMIDE

Uniqueness

2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE is unique due to the presence of both the pyrrolidine and morpholine rings, which may confer distinct biological activity and pharmacokinetic properties compared to similar compounds. The sulfonyl group also plays a crucial role in its reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H29N3O5S

Molecular Weight

411.5 g/mol

IUPAC Name

2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide

InChI

InChI=1S/C19H29N3O5S/c1-16-14-17(28(24,25)22-7-2-3-8-22)4-5-18(16)27-15-19(23)20-6-9-21-10-12-26-13-11-21/h4-5,14H,2-3,6-13,15H2,1H3,(H,20,23)

InChI Key

MHJYAEYXMPTHQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)NCCN3CCOCC3

Origin of Product

United States

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